3-Methyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid 3-Methyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18264916
InChI: InChI=1S/C10H16N2O2/c1-4-8(5-2)12-6-9(10(13)14)7(3)11-12/h6,8H,4-5H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

3-Methyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18264916

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name 3-methyl-1-pentan-3-ylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H16N2O2/c1-4-8(5-2)12-6-9(10(13)14)7(3)11-12/h6,8H,4-5H2,1-3H3,(H,13,14)
Standard InChI Key GFUKXAFBJNYTEC-UHFFFAOYSA-N
Canonical SMILES CCC(CC)N1C=C(C(=N1)C)C(=O)O

Introduction

Structural Characterization and Molecular Properties

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as the core scaffold of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid. Substituents at the 1-, 3-, and 4-positions impart distinct electronic and steric effects that influence reactivity and intermolecular interactions. The pentan-3-yl group at the 1-position introduces a branched alkyl chain, enhancing lipophilicity and potentially modulating bioavailability in biological systems . The methyl group at the 3-position contributes to steric hindrance, while the carboxylic acid at the 4-position enables hydrogen bonding and salt formation, critical for solubility and coordination chemistry .

Electronic and Steric Effects

The electron-withdrawing carboxylic acid group at the 4-position polarizes the pyrazole ring, increasing susceptibility to nucleophilic attack at adjacent positions. Conversely, the methyl and pentan-3-yl groups act as electron donors, creating localized electronic asymmetry. This interplay between electron-rich and electron-deficient regions may facilitate interactions with biological targets, such as enzymes or receptors, as observed in structurally related fungicidal pyrazole analogs .

Spectroscopic and Computational Data

While experimental spectral data for this compound are scarce, computational models predict key features:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

  • NMR Spectroscopy: Distinct signals for the methyl group (δ ~2.5 ppm in ¹H NMR), pentan-3-yl protons (δ ~1.2–1.8 ppm), and carboxylic acid proton (δ ~12–13 ppm) .

Synthetic Methodologies

The synthesis of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid likely follows established pyrazole cyclization strategies, adapted from methods used for analogous compounds.

Cyclocondensation Reactions

A common route involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. For example:

  • Hydrazine Formation: Condensation of pentan-3-yl hydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic or basic conditions.

  • Cyclization: Intramolecular cyclization to form the pyrazole ring, followed by hydrolysis of the ester to the carboxylic acid .

Representative Reaction Scheme:

Pentan-3-yl hydrazine+CH3C(O)CH2COORBasePyrazole intermediateHydrolysis3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid\text{Pentan-3-yl hydrazine} + \text{CH}_3\text{C(O)CH}_2\text{COOR} \xrightarrow{\text{Base}} \text{Pyrazole intermediate} \xrightarrow{\text{Hydrolysis}} \text{3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid}

Industrial Optimization

Scalable production may employ continuous-flow reactors to enhance yield and purity. Key parameters include:

ParameterOptimal ConditionPurpose
Temperature80–100°CFacilitate cyclization
CatalystSodium ethoxidePromote deprotonation and cyclization
SolventEthanol/water mixtureBalance solubility and reactivity

Physicochemical Properties and Reactivity

The compound’s reactivity is governed by its functional groups:

Acid-Base Behavior

The carboxylic acid group (pKa ~4–5) undergoes deprotonation in basic media, forming water-soluble salts. This property is exploitable in drug formulation or environmental remediation.

Derivatization Reactions

  • Esterification: Reaction with alcohols under acidic conditions yields esters, enhancing volatility for gas chromatography analysis.

  • Amide Formation: Coupling with amines via carbodiimide reagents produces amides, a common strategy in medicinal chemistry .

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